molecular formula C10H15Cl2N B1193515 4-(2-Chlorophenyl)butan-2-amine hydrochloride CAS No. 1092797-77-7

4-(2-Chlorophenyl)butan-2-amine hydrochloride

Cat. No. B1193515
CAS RN: 1092797-77-7
M. Wt: 220.13
InChI Key: NVCYSMVSGDVJQR-UHFFFAOYSA-N
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Description

4-(2-Chlorophenyl)butan-2-amine hydrochloride, also known as SK609 hydrochloride, is a chemical compound with the empirical formula C10H14ClN · HCl . It has a molecular weight of 220.14 .

Scientific Research Applications

Parkinson’s Disease Research

SK609 HCl has been identified as a Dopamine D3 receptor (D3R) selective agonist with a bias towards the G-protein-dependent pathway . This compound has shown promise in reversing akinesia and reducing L-dopa-induced dyskinesia in a hemiparkinsonian rat model of Parkinson’s disease . Its ability to not induce desensitization of D3R makes it a potential candidate for long-term therapeutic strategies.

Cognitive Dysfunction Treatment

Research indicates that SK609 HCl can improve cognitive performance without increasing psychostimulant-like spontaneous locomotor activity . This suggests that SK609 HCl may benefit neurocognitive function without the side effect liability commonly associated with psychostimulant medications.

Risk/Reward Decision-Making Behavior

SK609 HCl has been compared with traditional psychostimulants like amphetamine and methylphenidate in their effects on risk/reward decision-making behavior . Unlike these psychostimulants, SK609 HCl does not increase preference for risky choices, highlighting its potential as a safer alternative for cognitive enhancement therapies.

Neurotransmitter Concentration Regulation

As a novel norepinephrine transporter blocker that selectively activates dopamine D3 receptors without affinity for the dopamine transporter, SK609 HCl plays a role in non-selectively elevating extracellular concentrations of catecholamine neurotransmitters . This property is significant for the development of drugs aimed at treating disorders associated with neurotransmitter imbalances.

Pharmacological Research

SK609 HCl’s unique action profile, which includes selective D3 activation and norepinephrine transporter blockade, provides a valuable tool for pharmacological research . It allows scientists to study the pathways and effects of these mechanisms in isolation from other dopaminergic activities.

Drug Development for Psychostimulant Side Effects

The absence of dopamine transporter blockade and non-selective dopaminergic activation are beneficial properties of SK609 HCl that differentiate it from traditional pro-cognitive psychostimulants . This makes it an important compound in the development of drugs that aim to enhance cognitive function without the adverse effects associated with psychostimulant use.

Exploring G-Protein-Dependent Pathways

SK609 HCl’s bias towards the G-protein-dependent pathway rather than recruiting β-arrestin-2 provides a unique opportunity to explore the therapeutic potential of G-protein-coupled receptor signaling . This could lead to new insights into the treatment of various diseases.

Investigating ERK1/2 Phosphorylation Activation

With an EC50 value of 113.9 nM for activation of ERK1/2 phosphorylation, SK609 HCl serves as a tool for investigating the role of ERK1/2 in cellular processes and diseases . Understanding how ERK1/2 activation affects cells can contribute to the development of targeted therapies for conditions where this pathway is dysregulated.

properties

IUPAC Name

4-(2-chlorophenyl)butan-2-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14ClN.ClH/c1-8(12)6-7-9-4-2-3-5-10(9)11;/h2-5,8H,6-7,12H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVCYSMVSGDVJQR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC1=CC=CC=C1Cl)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

SK609 HCl

CAS RN

1092797-77-7
Record name Benzenepropanamine, 2-chloro-α-methyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1092797-77-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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